2-Isocyano-propionic acid-morpholinamide
Description
2-Isocyano-propionic acid-morpholinamide is a specialized organic compound characterized by a propionic acid backbone substituted with an isocyano (-NC) group and a morpholine-derived amide moiety. The isocyano group confers unique reactivity, enabling applications in click chemistry and pharmaceutical intermediates, while the morpholinamide enhances solubility in polar solvents. Its synthesis typically involves coupling isocyano-propionic acid with morpholine under controlled conditions to avoid side reactions involving the reactive isocyano group .
Properties
IUPAC Name |
2-isocyano-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-7(9-2)8(11)10-3-5-12-6-4-10/h7H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKHKIYMFBMLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyano-propionic acid-morpholinamide typically involves the reaction of propionic acid derivatives with isocyanides and morpholine. One common method includes the use of α-haloacid chlorides and amino alcohols, followed by cyclization and reduction reactions . The reaction conditions often require the presence of a base, such as sodium hydroxide, and may involve the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyano-propionic acid-morpholinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to amines.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-Isocyano-propionic acid-morpholinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Isocyano-propionic acid-morpholinamide involves its interaction with various molecular targets and pathways. The isocyano group can act as a nucleophile or electrophile, participating in diverse chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates structural analogs, focusing on functional groups, physicochemical properties, and reactivity. Key compounds include morpholine-containing amides, isocyano derivatives, and propionic acid analogs.
Table 1: Comparative Analysis of 2-Isocyano-propionic acid-morpholinamide and Related Compounds
*Hypothetical data based on morpholine amide analogs.
Key Findings:
Functional Group Impact: The isocyano group in the target compound exhibits higher electrophilicity compared to amino groups in 2-Aminoisobutyric acid, enabling nucleophilic addition reactions unsuitable for amino analogs . Morpholinamide improves solubility in polar aprotic solvents (e.g., DMSO) relative to benzamide derivatives like 2-Amino-N-isopropylbenzamide, which favors less polar solvents .
Thermal Stability: The isocyano group may reduce thermal stability compared to carboxylic acid derivatives (e.g., tofenamic acid), necessitating low-temperature storage .
Synthetic Complexity: Synthesis of 2-Isocyano-propionic acid-morpholinamide requires protective strategies for the isocyano group during amide bond formation, unlike straightforward coupling of amino acids .
Research Implications and Limitations
- Data Gaps: Direct experimental data for 2-Isocyano-propionic acid-morpholinamide are scarce, necessitating extrapolation from morpholine amides and isocyano-propionic acid derivatives.
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